molecular formula C6I4O2 B14754349 Tetraiodo-p-benzoquinone CAS No. 576-59-0

Tetraiodo-p-benzoquinone

Cat. No.: B14754349
CAS No.: 576-59-0
M. Wt: 611.68 g/mol
InChI Key: YBGORPOETHYSFS-UHFFFAOYSA-N
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Description

Tetraiodo-p-benzoquinone, also known as iodanil, is a halogenated derivative of p-benzoquinone. It is characterized by the presence of four iodine atoms attached to the benzene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraiodo-p-benzoquinone can be synthesized through the iodination of p-benzoquinone. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient quinone ring undergoes nucleophilic attacks, particularly at carbonyl carbons:

  • Thiosulfate Addition : In aqueous/ethanol solutions, sodium thiosulfate reacts with p-benzoquinone derivatives via nucleophilic addition, forming hydroquinonethiosulfate. For tetraiodo-p-benzoquinone, analogous reactions proceed with second-order kinetics (rate constants: 0.01–0.02 M⁻¹s⁻¹ at 19.5°C) and general acid catalysis .

  • Amine Adducts : Primary amines form mono- or bis-adducts through Michael addition. The reaction involves initial nucleophilic attack at a carbonyl carbon, followed by oxidation of the dihydroquinone intermediate by excess quinone .

Table 1: Kinetic Parameters for Thiosulfate Reaction

ConditionRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)
Aqueous, pH 3.190.1194.0
20% Ethanol, pH 4.70.1313.8

Electron Transfer and Radical Formation

This compound participates in redox reactions due to its quinone/hydroquinone redox couple:

  • Semiquinone Radical Formation : Reaction with alkali iodides (e.g., NaI) in acetone generates semiquinone anion radicals (I₄Q⁻- ) via single-electron transfer. The rate is first-order in quinone and second-order in iodide, with activation energies of ~6.8 kcal/mol .

  • Hydroxyl Radical Generation : In the presence of H₂O₂, halogenated quinones like this compound form hydroxyl radicals through a mechanism involving nucleophilic attack by H₂O₂, followed by homolytic O–O bond cleavage. Density functional theory (DFT) studies suggest water molecules lower the activation barrier for this step .

Halogen Bonding and Anion Interactions

The iodine substituents enable unique non-covalent interactions:

  • Anion–Anion Halogen Bonding : this compound anion radicals (I₄Q⁻- ) form 2D crystalline networks with iodide ions via I···I⁻ interactions. X-ray diffraction and EPR studies confirm these interactions, which are stabilized by electrostatic and dispersion forces .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., acetone) favor ion-pair intermediates, while protic solvents accelerate proton-coupled electron transfers .

Substitution and Rearrangement Reactions

  • Iodine Displacement : Under basic conditions, iodine substituents may be replaced by nucleophiles (e.g., alkoxides), though this is less common due to the strength of C–I bonds.

  • Ring Functionalization : Electrophilic substitution is hindered by iodine’s electron-withdrawing effects, but directed metalation strategies enable selective functionalization .

Scientific Research Applications

Tetraiodo-p-benzoquinone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated quinones.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its intense coloration

Mechanism of Action

The mechanism of action of tetraiodo-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor, participating in electron transfer processes. The compound can also form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular thiols and amines .

Comparison with Similar Compounds

    Tetrabromo-p-benzoquinone: Similar structure but with bromine atoms instead of iodine.

    Tetrachloro-p-benzoquinone: Contains chlorine atoms instead of iodine.

    Tetrafluoro-p-benzoquinone: Fluorine atoms replace the iodine atoms.

Uniqueness: Tetraiodo-p-benzoquinone is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties.

Biological Activity

Tetraiodo-p-benzoquinone (TIQ) is a halogenated derivative of p-benzoquinone, notable for its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of TIQ, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of four iodine atoms attached to the benzene ring, which significantly alters its reactivity compared to non-halogenated benzoquinones. The molecular structure can be represented as follows:

C6H2I4O2\text{C}_6\text{H}_2\text{I}_4\text{O}_2

This structure contributes to its unique interactions in biological systems, particularly in redox reactions and halogen bonding.

Mechanisms of Biological Activity

  • Antioxidant Properties : TIQ exhibits significant antioxidant activity, primarily through the modulation of reactive oxygen species (ROS). Quinones, including TIQ, can act as both pro-oxidants and antioxidants depending on their concentration and the cellular context. At lower concentrations, TIQ may induce cytoprotective mechanisms by upregulating detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • Cytotoxicity : Studies have demonstrated that TIQ can induce cytotoxic effects in various cancer cell lines. For instance, it has been shown to exert cytotoxic effects on HeLa (cervical cancer) cells at concentrations around 10 μM . The mechanism involves the generation of oxidative stress leading to apoptosis.
  • Anti-inflammatory Effects : TIQ has been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
  • Halogen Bonding : Recent studies have highlighted the unique interactions of TIQ anion radicals with iodide anions, forming stable complexes that may influence its biological activity . This halogen bonding could play a role in enhancing the stability and efficacy of TIQ in biological systems.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantModulates ROS levels; induces detoxification enzymes
CytotoxicityInduces apoptosis in cancer cells (HeLa)
Anti-inflammatoryInhibits pro-inflammatory cytokines
Halogen bondingForms stable complexes with iodide anions

Notable Research Findings

  • A study investigating the cytotoxic effects of TIQ found that it significantly reduced cell viability in HeLa cells at concentrations above 10 μM, suggesting potential applications in cancer therapy .
  • Another research highlighted the antioxidant capabilities of TIQ, which were attributed to its ability to modulate cellular redox status and activate protective pathways against oxidative damage .
  • The formation of halogen bonds involving TIQ anion radicals was characterized through X-ray structural analysis, revealing insights into its stability and interaction with other anions .

Properties

CAS No.

576-59-0

Molecular Formula

C6I4O2

Molecular Weight

611.68 g/mol

IUPAC Name

2,3,5,6-tetraiodocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

YBGORPOETHYSFS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)I)I)I)I

Origin of Product

United States

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